Furomazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

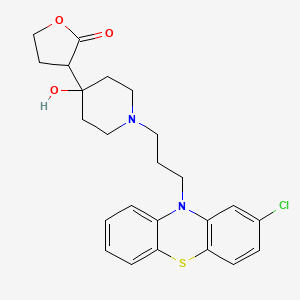

呋喃嗪是一种化学化合物,其分子式为C24H27ClN2O3S。它以其在生物发光和药物化学等各个领域的应用而闻名。 呋喃嗪是呋喃的衍生物,呋喃是一种杂环有机化合物,常用于开发新型生物发光底物 .

准备方法

合成路线和反应条件

呋喃嗪的合成通常涉及呋喃衍生物与其他化学试剂的反应。 一种常见的方法包括在特定条件下使呋喃-2-甲基与各种取代的苯基反应,以形成所需的呋喃嗪衍生物 。反应条件通常包括使用二甲基亚砜等溶剂以及碳载钯等催化剂来促进反应。

工业生产方法

在工业环境中,呋喃嗪的生产可能涉及使用自动化反应器和连续流动工艺的大规模合成。这些方法确保化合物的高产量和纯度。 反应参数,如温度、压力和反应时间,受到严格控制,以优化生产过程 .

化学反应分析

反应类型

呋喃嗪会发生各种化学反应,包括:

氧化: 呋喃嗪可以被氧化形成相应的氧化物。

还原: 还原反应可以将呋喃嗪转化为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和烷基化剂等试剂.

形成的主要产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,呋喃嗪的氧化可能产生氧化物,而还原可能产生具有不同官能团的还原衍生物 .

科学研究应用

Bioluminescent Imaging

1.1 Live-Cell Imaging

Furomazine derivatives have been developed to enhance bioluminescence imaging capabilities. A notable study introduced caged this compound derivatives that allow for prolonged bioluminescent signals in live cells. For instance, the derivative Ad-FMZ-OH showed a sustained signal for over 24 hours, making it suitable for long-term observation of cellular processes such as myocyte fusion . This advancement enables researchers to monitor dynamic biological phenomena with high temporal resolution.

1.2 In Vivo Imaging

The application of this compound extends into in vivo studies where it facilitates deep tissue imaging. New substrates like hydrofurimazine (HFz) and fluorofurimazine (FFz) have been shown to significantly improve brightness and duration of luminescence compared to traditional this compound. These compounds allow for extended imaging sessions, crucial for tracking physiological events over time . For example, HFz enabled calcium oscillations in mouse liver to be visualized for over an hour post-injection, demonstrating its utility in studying metabolic processes .

Development of Novel Derivatives

Recent research has focused on synthesizing novel this compound derivatives to expand the substrate library for NLuc bioluminescence techniques. Compounds such as A2 and A3 have displayed promising bioluminescence properties for both in vitro and in vivo evaluations, thereby broadening the scope of applications in biomedical research . These derivatives are designed to overcome limitations such as narrow emission wavelengths and low solubility, enhancing their effectiveness in various experimental setups.

Therapeutic Applications

3.1 Drug Delivery and Tracking

this compound's ability to cross biological barriers has implications for drug delivery systems. The Nano-Glo® Cephalofurimazine (CFz9) substrate was specifically designed to penetrate the blood-brain barrier, allowing researchers to noninvasively study central nervous system physiology and therapeutic distributions . This capability is vital for developing treatments targeting neurological disorders.

3.2 Cancer Research

In cancer research, this compound derivatives are used for dual-luminescent imaging to study interactions between immune cells and tumors. This technique allows researchers to visualize tumor dynamics while simultaneously monitoring immune responses, providing insights into cancer progression and treatment efficacy .

Case Studies

作用机制

呋喃嗪的作用机制涉及其与特定分子靶标和途径的相互作用。在生物发光应用中,呋喃嗪充当纳米荧光素酶的底物,纳米荧光素酶是一种催化呋喃嗪氧化以产生光的酶。 此过程涉及电子的转移和能量以光子的形式释放 .

相似化合物的比较

类似化合物

呋喃嗪: 一种密切相关的化合物,用于类似的生物发光应用。

呋喃: 呋喃嗪的母体化合物,以其反应性和在有机合成中的多功能性而闻名。

呋喃嗪的独特性

呋喃嗪由于其特定的结构特征和生物发光特性而独一无二。 与其他呋喃衍生物不同,呋喃嗪在生物发光测定中表现出增强的稳定性和亮度,使其成为科学研究和工业应用中的宝贵工具 .

生物活性

Furomazine is a luciferin derivative that serves as a substrate for luciferases, particularly the NanoLuc luciferase (NLuc). This compound has gained significant attention in biological research due to its unique properties that enhance bioluminescence imaging, making it an invaluable tool for studying various biological processes, especially in cancer research and cellular signaling.

This compound functions as a substrate in bioluminescence reactions catalyzed by luciferases. The reaction typically involves the conversion of this compound in the presence of ATP to produce light. The efficiency and brightness of the emitted light can be influenced by the structural characteristics of both the luciferase enzyme and the substrate.

Key Properties of this compound

- High Luminescence Output : this compound provides a significantly higher luminescence output compared to traditional luciferins, making it suitable for applications requiring sensitive detection.

- Stability : The luminescent signal generated by this compound remains stable over extended periods, which is crucial for time-lapse imaging studies.

- Versatility : this compound can be used in various experimental setups, including in vivo imaging and multiplex assays.

Cancer Research

This compound has been utilized to study furin activity in cancer cells. Furin is a proprotein convertase that plays a critical role in the activation of various proteins involved in tumor progression and metastasis. Research indicates that:

- Furin Overexpression : Furin is often overexpressed in several types of cancers, including breast and lung cancers. Studies using bioluminescence imaging with this compound have demonstrated the ability to visualize furin activity in real-time within tumor microenvironments, offering insights into tumor biology and potential therapeutic targets .

- Inhibition Studies : Inhibiting furin activity has been shown to reduce tumor invasiveness and growth, highlighting the therapeutic potential of targeting this enzyme .

Case Studies

-

In Vivo Imaging of Furin Activity :

- In a study involving xenografted breast cancer tumors, researchers used this compound-based probes to monitor furin activity. The results indicated a significant increase (7-8 fold) in bioluminescent signals correlating with furin activation, demonstrating the effectiveness of this approach for studying tumor dynamics .

- Comparative Studies with Other Substrates :

Table: Comparison of Luciferins

| Property | This compound | D-luciferin | Coelenterazine |

|---|---|---|---|

| Luminescence Output | High | Moderate | Variable |

| Stability | High | Low | Moderate |

| Application | In vivo imaging | In vitro assays | In vivo imaging |

属性

CAS 编号 |

28532-90-3 |

|---|---|

分子式 |

C24H27ClN2O3S |

分子量 |

459.0 g/mol |

IUPAC 名称 |

3-[1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-hydroxypiperidin-4-yl]oxolan-2-one |

InChI |

InChI=1S/C24H27ClN2O3S/c25-17-6-7-22-20(16-17)27(19-4-1-2-5-21(19)31-22)12-3-11-26-13-9-24(29,10-14-26)18-8-15-30-23(18)28/h1-2,4-7,16,18,29H,3,8-15H2 |

InChI 键 |

PRGQOVDEZVJQJK-UHFFFAOYSA-N |

SMILES |

C1COC(=O)C1C2(CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)O |

规范 SMILES |

C1COC(=O)C1C2(CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。